6|A-Hydroxy Prednisolone Acetate

Beschreibung

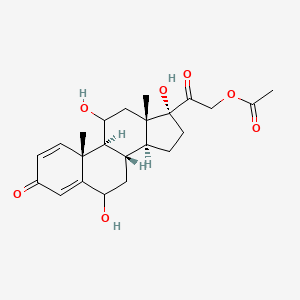

6β-Hydroxy Prednisolone Acetate (CAS 96709-31-8) is a synthetic corticosteroid derivative of prednisolone, modified by hydroxylation at the 6β position and acetylation at the 21-hydroxyl group. Its molecular formula is C₂₃H₃₀O₇, with a molecular weight of 418.48 g/mol. Structurally, it retains the Δ¹,⁴-diene-3,20-dione backbone of prednisolone, which enhances glucocorticoid receptor binding compared to cortisol .

Prednisolone acetate, the parent compound, is a widely used anti-inflammatory agent metabolized via ester hydrolysis to active prednisolone, which undergoes further hepatic metabolism to derivatives like 6β-hydroxy metabolites .

Eigenschaften

IUPAC Name |

[2-oxo-2-[(8S,9S,10R,13S,14S,17R)-6,11,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O7/c1-12(24)30-11-19(28)23(29)7-5-15-14-9-17(26)16-8-13(25)4-6-21(16,2)20(14)18(27)10-22(15,23)3/h4,6,8,14-15,17-18,20,26-27,29H,5,7,9-11H2,1-3H3/t14-,15-,17?,18?,20+,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECKMAHULSZFNQ-RXLBCMOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC([C@H]3[C@H]2CC(C4=CC(=O)C=C[C@]34C)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 6|A-Hydroxy Prednisolone Acetate involves several steps. One method starts with the oxidation of 21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione-21-acetate, followed by bromo-hydroxylation, debromination, and alcoholysis . Another method involves dissolving a crude product of 16 alpha-hydroxy prednisolone acetate in a mixed solvent of dichloromethane and alcohol, adding an organic acid, and then a hypochlorite aqueous solution under controlled temperature .

Industrial Production Methods

Industrial production methods focus on optimizing reaction conditions to achieve high purity and yield. For instance, the method involving dichloromethane and alcohol as solvents, followed by hypochlorite treatment, results in a product with over 99.5% purity . Another method uses zinc powder, chromium chloride hexahydrate, and mercaptopropionic acid under nitrogen protection to achieve a high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

6|A-Hydroxy Prednisolone Acetate undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones.

Reduction: Reduction of ketones to hydroxyl groups.

Substitution: Replacement of functional groups with others, such as halogenation.

Common Reagents and Conditions

Common reagents include hypochlorite for oxidation, zinc powder for reduction, and organic acids for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Major products formed from these reactions include various hydroxylated and acetylated derivatives of prednisolone, which have different pharmacological properties .

Wissenschaftliche Forschungsanwendungen

6|A-Hydroxy Prednisolone Acetate has a wide range of applications in scientific research:

Chemistry: Used as a starting material for synthesizing other glucocorticoid derivatives.

Biology: Studied for its effects on cellular processes and gene expression.

Medicine: Used in the treatment of inflammatory and autoimmune conditions.

Industry: Employed in the production of pharmaceuticals and as a reference standard in quality control.

Wirkmechanismus

The mechanism of action of 6|A-Hydroxy Prednisolone Acetate involves binding to glucocorticoid receptors, leading to changes in gene expression that reduce inflammation and suppress immune responses. It affects various molecular targets and pathways, including the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .

Vergleich Mit ähnlichen Verbindungen

Prednisolone Acetate

Methylprednisolone Acetate

Loteprednol Etabonate

Prednisolone Valerate Acetate

- Structure : Combines 21-acetate and 17-valerate esters.

- Key Differences : Increased lipophilicity enhances tissue retention and imaging-guided therapeutic applications .

- Pharmacology: Used in experimental cancer therapy via nanoemulsion platforms. Metabolically interconverted with prednisone .

Structural and Pharmacokinetic Data Table

Research Findings and Clinical Implications

- Metabolism : 6β-hydroxylation in prednisolone derivatives may reduce systemic exposure by accelerating hepatic clearance, as seen in related steroids .

- Safety Profiles: Loteprednol etabonate’s reduced intraocular pressure risk makes it preferable for long-term ocular use, whereas prednisolone acetate remains cost-effective for acute cases .

- Innovative Applications: Prednisolone valerate acetate’s use in nanoemulsions highlights the role of structural modifications in targeted drug delivery .

Q & A

Q. How can researchers optimize the thermodynamic stability of prednisolone acetate microemulsions for ocular delivery?

Methodological Answer: Thermodynamic stability is assessed through centrifugation (3,000 rpm for 30 min), heating-cooling cycles (−20°C to 60°C for 48 hours), and freeze-thaw cycles (−20°C to 25°C for 24 hours). Stable formulations maintain clarity, uniform droplet size (<100 nm via dynamic light scattering), and >95% drug retention after stress testing. Surfactant-to-co-surfactant (S/CoS) ratios (e.g., 1:1 to 3:1) and oil phase selection (e.g., Capryol 90) are critical for minimizing phase separation .

Q. What analytical methods are recommended for quantifying prednisolone acetate in microemulsions?

Methodological Answer: UV-Vis spectrophotometry at λmax = 248 nm (validated linear range: 2–20 µg/mL) is standard for saturation solubility studies. For chromatographic purity, reverse-phase HPLC with a C18 column (USP method) using a mobile phase of acetonitrile:water (45:55 v/v) at 1.0 mL/min flow rate provides resolution >2.0 between prednisolone acetate and its impurities (e.g., hydrocortisone acetate) .

Q. How should researchers design ex vivo permeation studies for ocular formulations?

Methodological Answer: Use fresh sheep corneal membranes mounted on Franz diffusion cells (occluded mode, 34°C, receptor chamber filled with Sorensen’s phosphate buffer pH 7.4). Sample aliquots (1 mL) are withdrawn at 0, 1, 2, 4, 6, and 8 hours, replaced with fresh buffer, and analyzed via UV-Vis. Steady-state flux (Jss) and permeability coefficient (Kp) are calculated using Fick’s law .

Advanced Research Questions

Q. How can conflicting data on particle aggregation in prednisolone acetate suspensions be resolved?

Methodological Answer: Contradictions arise from sedimentation kinetics (e.g., generic vs. branded suspensions). Use laser diffraction (Malvern Mastersizer) to measure particle size distribution over 72 hours. Agglomeration is inferred if bottom samples (post-sedimentation) exceed initial D90 values. Stabilizers like polysorbate 80 (0.01% w/v) or hydroxypropyl methylcellulose (0.5% w/v) reduce aggregation by steric hindrance .

Q. What strategies enhance the bioavailability of prednisolone acetate in non-ophthalmic applications?

Methodological Answer: Nanoemulsions (20–200 nm droplet size) with Labrasol:Transcutol HP (3:1) as S/CoS increase lymphatic uptake. For targeted delivery, conjugate with poly(lactic-co-glycolic acid) (PLGA) nanoparticles (solvent evaporation method) and validate cellular uptake via confocal microscopy (FITC-labeled particles). In vivo pharmacokinetic studies in rats show AUC0–24h improvements of 2.5-fold vs. free drug .

Q. How should researchers address discrepancies in impurity profiling across pharmacopeial standards?

Methodological Answer: Cross-validate using multiple reference standards (USP, EP, JP) via HPLC-MS/MS. For example, prednisolone acetate impurity C (hydrocortisone acetate) requires a gradient elution (20%–60% acetonitrile in 15 min) to resolve co-eluting peaks. Quantify impurities at ≤0.1% using calibration curves (R² >0.999) and report relative response factors .

Data Analysis & Experimental Design

Q. What statistical models are appropriate for analyzing survival outcomes in prednisolone acetate clinical trials?

Methodological Answer: Use flexible parametric survival models (Royston-Parmar splines) with 5 degrees of freedom to estimate hazard ratios (HRs) for time-to-event endpoints (e.g., treatment failure). Adjust for baseline covariates (age, metastasis status) via Cox regression. For quality-adjusted life years (QALYs), apply EQ-5D-3L utilities with Tobit regression to handle censoring .

Q. How can researchers validate pseudoternary phase diagrams for microemulsion formulation?

Methodological Answer: Construct diagrams using water titration (0.5–5% increments) with oil:S/CoS ratios from 1:9 to 9:1. Validate microemulsion regions via conductivity (0.1–100 µS/cm for oil-in-water) and viscosity (10–50 cP via Brookfield viscometer). Optimize using response surface methodology (Box-Behnken design) with droplet size and drug loading as responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.